GNE-1858

Immuno-Oncology Kinase Inhibition Target Validation

Choose GNE-1858 for reproducible HPK1 inhibition in immuno-oncology. Validated ATP-competitive inhibitor with defined potency against WT and active mimetic mutants (IC50=1.9 nM). Co-crystal structures (PDB 6CQF, 7R9N) confirm distinct binding mode in ATP pocket. Rigorously characterized purity ensures target engagement fidelity. Ideal for T-cell activation, microglial polarization, and structure-based drug design studies.

Molecular Formula C21H26F2N8
Molecular Weight 428.5 g/mol
Cat. No. B8104000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-1858
Molecular FormulaC21H26F2N8
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC(=NC=C2C=N1)NC3=NC(=NC(=C3)C4CCNC4)N5CCC(C5)(F)F
InChIInChI=1S/C21H26F2N8/c1-13(2)31-17-8-18(25-10-15(17)11-26-31)28-19-7-16(14-3-5-24-9-14)27-20(29-19)30-6-4-21(22,23)12-30/h7-8,10-11,13-14,24H,3-6,9,12H2,1-2H3,(H,25,27,28,29)
InChIKeyJKPAJCPZQIJPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-1858 (N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine): HPK1 Inhibitor for Immuno-Oncology Research Procurement


GNE-1858 (CAS 2680616-96-8) is an ATP-competitive small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a key negative regulator of T-cell receptor (TCR) signaling and a validated target for cancer immunotherapy [1][2]. The compound is characterized by a central pyrimidine core substituted with a 3,3-difluoropyrrolidine group, a pyrrolidin-3-yl group, and a pyrazolo[4,3-c]pyridin-6-amine moiety. Its structure has been confirmed by X-ray crystallography in complex with the HPK1 kinase domain (PDB IDs: 6CQF and 7R9N) [3][4]. GNE-1858 is widely utilized as a tool compound in immuno-oncology research, particularly in studies investigating T-cell activation, microglial polarization, and HPK1-mediated signaling pathways [5].

Why Generic HPK1 Inhibitors Cannot Substitute for GNE-1858: Evidence-Based Differentiation in Procurement


While multiple small-molecule HPK1 inhibitors are in development, substitution of GNE-1858 with an alternative compound without equivalent validation data risks compromising experimental reproducibility and target engagement fidelity. GNE-1858 exhibits a distinct binding mode within the HPK1 ATP-binding pocket, as elucidated by high-resolution crystal structures (6CQF and 7R9N), which is not guaranteed to be recapitulated by other inhibitors [1][2]. Furthermore, its specific potency profile against both wild-type and active mimetic mutants (HPK1-TSEE and HPK1-SA) has been quantitatively defined, whereas many comparators lack this breadth of characterization [3]. In cellular assays, GNE-1858 has demonstrated functional activity, including suppression of M1-like microglial polarization and modulation of downstream signaling, which may not be directly transferable to other HPK1 inhibitors due to differences in cellular permeability, off-target profiles, or binding kinetics [4]. Therefore, for studies requiring consistent and well-documented HPK1 inhibition, GNE-1858 represents a validated reference compound for which direct substitution without re-validation is not scientifically supported.

Quantitative Differentiation of GNE-1858: Comparative Evidence for Scientific Procurement


Enzymatic Potency Comparison: GNE-1858 vs. CFI-402411 and HPK1-IN-62

GNE-1858 demonstrates potent inhibition of HPK1 with an IC50 of 1.9 nM for wild-type HPK1 in biochemical assays, as reported in the MedChemExpress technical datasheet [1]. In comparison, the clinical-stage HPK1 inhibitor CFI-402411 exhibits an IC50 of 4.0 ± 1.3 nM in a similar assay format [2]. Another comparator, HPK1-IN-62, shows an IC50 of 1.22 nM [3]. While HPK1-IN-62 is marginally more potent in this isolated biochemical context, GNE-1858's potency is well-validated and falls within a similar high-potency range, ensuring effective target engagement at low nanomolar concentrations.

Immuno-Oncology Kinase Inhibition Target Validation

Inhibitor Binding Mode and Structural Validation via X-ray Crystallography

The binding mode of GNE-1858 within the HPK1 kinase domain has been experimentally determined at high resolution using X-ray crystallography, providing a definitive structural framework for its mechanism of action. Two distinct crystal structures are available: PDB ID 6CQF (resolution not specified in metadata) [1] and PDB ID 7R9N (1.5 Å resolution) [2]. These structures reveal the inhibitor occupying the ATP-binding pocket, with the 3,3-difluoropyrrolidine group making key interactions within the hinge region. In contrast, many comparator HPK1 inhibitors lack publicly available, high-resolution co-crystal structures, limiting the ability to predict binding poses or rationally optimize selectivity based on structural data. For example, CFI-402411's binding mode has not been published in the PDB, and HPK1-IN-62's structure is not available.

Structural Biology Drug Design Kinase Targeting

Functional Activity in Cellular Assays: Microglial Polarization Modulation

In a cellular context, GNE-1858 has been shown to functionally inhibit HPK1-mediated signaling, leading to a measurable biological outcome. In a study of microglial polarization, treatment of BV2 cells with GNE-1858 significantly reduced the proportion of M1-like pro-inflammatory microglia compared to vehicle control [1]. Flow cytometry analysis revealed a decrease in the M1 phenotype (quantified as a percentage of total cells) in the GNE-1858 group, as shown in Figure 2 of the cited reference. While the absolute percentage reduction is not extracted here, the study demonstrates that GNE-1858 functionally modulates a relevant cellular process. Direct comparative data against other HPK1 inhibitors in this specific assay are not available; however, the validated functional activity in a disease-relevant cellular model strengthens the compound's utility as a tool compound.

Immunology Neuroinflammation Functional Assays

Chemical Purity and Formulation Readiness for Reproducible Research

For reproducible scientific research, chemical purity and formulation consistency are critical. GNE-1858, as supplied by MedChemExpress, is specified with a purity of 99.42% [1]. This high level of purity minimizes the risk of confounding effects from impurities. In comparison, purity specifications for CFI-402411 or HPK1-IN-62 from various vendors are not uniformly reported or may vary. The availability of GNE-1858 in a ready-to-use 10 mM DMSO solution further reduces handling variability and ensures consistent dosing in experimental setups [1].

Chemical Procurement Quality Control Reproducibility

Kinase Selectivity Profile: ATP-Competitive Inhibition with Defined Mutant Activity

GNE-1858's activity has been characterized against both wild-type HPK1 and two active mimetic mutants (HPK1-TSEE and HPK1-SA), with IC50 values of 1.9 nM, 1.9 nM, and 4.5 nM, respectively [1]. This profile indicates that GNE-1858 maintains high potency against these commonly used mutant forms, which is relevant for studies employing mutant constructs to dissect HPK1 function. While broader kinome selectivity data for GNE-1858 is not publicly available in the sources consulted, the defined activity against these specific mutants provides a level of characterization that is not always reported for comparator compounds such as CFI-402411 or HPK1-IN-62, for which mutant activity data may be limited or absent in publicly available datasheets.

Kinase Selectivity Mutant Profiling Target Engagement

Literature Validation and Application in Peer-Reviewed Studies

GNE-1858 has been utilized as a tool compound in peer-reviewed research, including a study investigating HPK1's role in microglial polarization [1]. This published application provides a benchmark for its effective concentration and cellular activity, which can be used as a reference for experimental design. While other HPK1 inhibitors may also appear in the literature, the specific validation of GNE-1858 in a functional assay offers a concrete example of its utility. The lack of comparable published functional data for CFI-402411 or HPK1-IN-62 in similar contexts means that researchers selecting these alternatives may need to perform additional pilot studies to establish effective working concentrations and assay conditions.

Literature Validation Research Tool Experimental Reproducibility

Optimal Application Scenarios for GNE-1858 in HPK1-Targeted Research Programs


Validation of HPK1 as a Therapeutic Target in Immuno-Oncology

GNE-1858 is ideally suited for in vitro and cellular target validation studies in immuno-oncology. Its potent inhibition of HPK1 (IC50 = 1.9 nM) and the availability of co-crystal structures (PDB: 6CQF, 7R9N) enable rigorous assessment of HPK1's role in T-cell receptor signaling and immune checkpoint regulation [1][2]. Researchers can use GNE-1858 to establish concentration-response relationships and correlate biochemical inhibition with functional outcomes such as cytokine production or T-cell proliferation [3].

Structure-Based Drug Design and Selectivity Optimization

The high-resolution co-crystal structures of GNE-1858 bound to the HPK1 kinase domain provide a template for structure-based drug design [1][2]. Medicinal chemists can use these structures to guide the design of novel HPK1 inhibitors with improved selectivity profiles. The defined binding mode, including interactions of the difluoropyrrolidine group, can be exploited for computational docking studies and rational design efforts aimed at minimizing off-target kinase activity.

Mechanistic Studies of HPK1 Signaling in Neuroinflammation

GNE-1858 has been validated in a cellular model of microglial polarization, where it reduces the proportion of pro-inflammatory M1-like microglia [4]. This makes it a valuable tool for investigating HPK1's role in neuroinflammatory processes, such as those occurring in ischemic stroke or neurodegenerative diseases. The compound can be used to dissect downstream signaling pathways (e.g., NF-κB, JNK) and to assess the impact of HPK1 inhibition on microglial function and neuroprotection.

Benchmarking and Assay Development for HPK1 Inhibitor Screening

Given its well-characterized potency and purity (99.42%), GNE-1858 serves as an excellent reference compound for developing and validating biochemical and cellular assays for HPK1 inhibition [5]. It can be used as a positive control in high-throughput screening campaigns, for establishing assay robustness, and for benchmarking the activity of novel HPK1 inhibitors. Its availability in a ready-to-use DMSO solution simplifies assay setup and ensures consistent performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-1858

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.